2-(Difluoromethoxy)-5-iodobenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of difluoromethoxybenzene and iodobenzo[d]oxazole as starting materials. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole, while oxidation can produce oxazole oxides .
Scientific Research Applications
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and iodine substituents, which impart distinct chemical and physical properties.
Biological Activity
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound notable for its unique structural features, including an oxazole ring and difluoromethoxy substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C10H7F2INO. The presence of the difluoromethoxy group enhances lipophilicity, facilitating interactions with biological targets, while the iodine atom can participate in halogen bonding, which is significant in medicinal chemistry.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity, while the iodine atom may facilitate halogen bonding interactions that modulate protein activity. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, making it a candidate for drug development.
Enzyme Inhibition
The compound has shown significant inhibitory activity against several enzymes. For instance, studies have demonstrated its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly affect inhibitory potentials against these enzymes .
Receptor Modulation
This compound has also been explored for its ability to modulate receptor activity. Its unique structural features allow it to selectively target receptors involved in various disease processes, enhancing its therapeutic potential.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Acetylcholinesterase : A recent study evaluated various benzimidazole-based oxazole analogues, including derivatives similar to this compound, showing IC50 values ranging from 0.10 to 12.60 µM against AChE, indicating promising inhibitory potential compared to standard drugs like donepezil .
- Tyrosinase Inhibition : Compounds structurally related to this compound have shown significant tyrosinase inhibitory activities, which are relevant in skin pigmentation disorders. For example, certain derivatives exhibited IC50 values as low as 14.33 ± 1.63 μM .
Comparative Analysis of Related Compounds
The following table summarizes the key features and biological activities of compounds structurally related to this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole | Contains a methoxy group instead of iodine | Moderate enzyme inhibition |
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole | Hydroxy group replaces iodine | Enhanced tyrosinase inhibition |
2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole | Chlorine substituent instead of iodine | Variable enzyme inhibition |
This comparative analysis illustrates how variations in substituents can influence the biological activity of compounds related to this compound.
Properties
Molecular Formula |
C8H4F2INO2 |
---|---|
Molecular Weight |
311.02 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H |
InChI Key |
MHASINJZAILMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)OC(F)F |
Origin of Product |
United States |
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